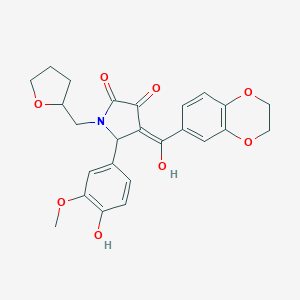
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, it has been reported to have antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate in lab experiments is its potential to modulate various signaling pathways and enzymes, which can provide insight into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results.
Direcciones Futuras
There are various future directions for the research on ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate. One of the potential directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored.
Conclusion:
In conclusion, ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the underlying mechanisms of various diseases and aid in the development of novel drugs and diagnostic tools.
Métodos De Síntesis
The synthesis of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of ethyl glycinate hydrochloride with sodium ethoxide, followed by the addition of 5-mercapto-1,2,4-triazin-3-one. The reaction mixture is then refluxed in ethanol, and the product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has shown promising results in various scientific research applications. It has been reported to have antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate |
|---|---|
Fórmula molecular |
C7H10N4O3S |
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-4(12)3-8-5-6(13)9-7(15)11-10-5/h2-3H2,1H3,(H,8,10)(H2,9,11,13,15) |
Clave InChI |
HWGPWPCTEJZCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
SMILES canónico |
CCOC(=O)CNC1=NNC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)



![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)